molecular formula C15H12N2O4S B2626794 Methyl 3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate CAS No. 497088-59-2

Methyl 3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate

Cat. No.: B2626794
CAS No.: 497088-59-2
M. Wt: 316.33
InChI Key: IMTJHKSCOZHINM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate is a chemical compound with the molecular formula C15H12N2O4S. It is a derivative of benzoic acid and benzothiazole, featuring a methyl ester group and a sulfonamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate typically involves the reaction of 3-amino benzoic acid with 1,1-dioxido-1,2-benzothiazole under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamide group is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique because it combines the structural features of benzoic acid, benzothiazole, and sulfonamide. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S/c1-21-15(18)10-5-4-6-11(9-10)16-14-12-7-2-3-8-13(12)22(19,20)17-14/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTJHKSCOZHINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC2=NS(=O)(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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